Methyl 3-azido-3-(4-phenylmethoxyphenyl)cyclobutane-1-carboxylate
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Description
Methyl 3-azido-3-(4-phenylmethoxyphenyl)cyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
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Scientific Research Applications
1. Copper(I)-Catalyzed Cycloadditions
The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, yielding 1,4-substituted [1,2,3]-triazoles, is a significant reaction for constructing diverse molecular architectures. This reaction is compatible with solid-phase peptide synthesis, indicating potential applications in peptide modification and drug discovery (Tornøe, Christensen, & Meldal, 2002).
2. Dienophiles in Cycloaddition Reactions
Methyl 2-aryl-2H-azirine-3-carboxylates, acting as dienophiles, engage in [4+2]-cycloaddition reactions, indicating the reactivity of such structures towards the formation of complex cyclic systems. This reactivity could be relevant when considering the synthetic applications of Methyl 3-azido-3-(4-phenylmethoxyphenyl)cyclobutane-1-carboxylate (Bhullar, Gilchrist, & Maddocks, 1997).
3. Ester and Formyl Group Interactions
The synthesis and subsequent thermal reactions of Methyl 3-formylcyclobutene-3-carboxylate, leading to pyrane derivatives, demonstrate the intricate behavior of ester and formyl groups in cyclobutene systems. Such insights could inform the synthetic strategies and reactive behavior of this compound (Niwayama & Houk, 1992).
Properties
IUPAC Name |
methyl 3-azido-3-(4-phenylmethoxyphenyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-18(23)15-11-19(12-15,21-22-20)16-7-9-17(10-8-16)25-13-14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBZHLKGMLJSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC=C(C=C2)OCC3=CC=CC=C3)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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